molecular formula C28H39NO7 B1193363 Noricumazole A

Noricumazole A

Cat. No.: B1193363
M. Wt: 501.62
InChI Key: MNSRBGYQCKDMKI-FMYIQLDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Noricumazole A is a natural product first isolated from the myxobacterium Sorangium cellulosum strain So ce397. It is a macrocyclic polyketide characterized by a 22-membered ring system containing an oxazole moiety, a thiazole ring, and multiple hydroxyl and acyloxy groups . Structurally, it features stereogenic centers at C3, C4, C9, C11, and C18, which are critical for its bioactivity .

This compound exhibits dual biological activity:

  • Antiviral effects: It inhibits the hepatitis C virus (HCV) lifecycle with an IC50 of 8.6 nM while maintaining low cytotoxicity (CC50 = 12.8 nM) .
  • Ion channel modulation: It stabilizes and inhibits the pH/voltage-gated potassium channel KcsA (IC50 = 4 µM) and inhibits the voltage-sensitive sodium channel NaV1.7 .

Properties

Molecular Formula

C28H39NO7

Molecular Weight

501.62

IUPAC Name

(3S)-3-[(E,2R)-4-[2-[(2S,3R,4R)-2,4-dihydroxy-3-methylhexyl]-1,3-oxazol-4-yl]-2-hydroxybut-3-enyl]-8-hydroxy-7-[(2S)-2-methylbutyl]-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C28H39NO7/c1-5-16(3)11-19-8-7-18-12-22(36-28(34)26(18)27(19)33)13-21(30)10-9-20-15-35-25(29-20)14-24(32)17(4)23(31)6-2/h7-10,15-17,21-24,30-33H,5-6,11-14H2,1-4H3/b10-9+/t16-,17+,21-,22-,23+,24-/m0/s1

InChI Key

MNSRBGYQCKDMKI-FMYIQLDPSA-N

SMILES

O=C1C2=C(C=CC(C[C@@H](C)CC)=C2O)C[C@@H](C[C@@H](O)/C=C/C3=COC(C[C@H](O)[C@H](C)[C@H](O)CC)=N3)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Noricumazole A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Noricumazole A belongs to a family of structurally related myxobacterial metabolites, including icumazoles and noricumazole B/C. Below is a detailed comparison based on structural features, bioactivity, and synthetic accessibility.

Structural Analogues

Compound Key Structural Differences vs. This compound Bioactivity Highlights Reference
Icumazole A Lacks the C18 glycosylation; contains a shorter acyl chain Reduced anti-HCV activity (IC50 > 20 nM) and higher cytotoxicity (CC50 = 8.2 nM)
Noricumazole B Glycosylated at C11/C18 with α-D-arabinofuranose Retains KcsA inhibition (IC50 = 5 µM) but loses anti-HCV efficacy
Thiazole-derivative Oxazole replaced with thiazole Improved therapeutic index (CC50/IC50 > 10) due to reduced cytotoxicity
C9/C11-modified Stereochemical inversion or hydroxyl acylation at C9/C11 IC50 ranges from 6 nM (highest potency) to 350 nM; cytotoxicity remains a challenge

Antiviral Activity

  • HCV Inhibition: this compound (IC50 = 8.6 nM) outperforms icumazole A (IC50 > 20 nM) due to its acyloxy groups at C3/C11, which enhance target binding .

Ion Channel Effects

  • KcsA Stabilization: this compound and B both stabilize KcsA’s tetrameric structure, but this compound’s macrocyclic scaffold provides stronger inhibition (IC50 = 4 µM vs. 5 µM for B) .
  • NaV1.7 Inhibition: Unique to this compound; modifications at C4 (e.g., ester hydrolysis) abolish this activity .

Key Research Findings

Thiazole substitution improves selectivity . Glycosylation (e.g., Noricumazole B) reduces membrane permeability, limiting antiviral efficacy despite retained ion channel activity .

Therapeutic Potential: this compound’s dual antiviral/ion channel modulation is rare among natural products. Thiazole-derivatives are promising leads for HCV due to their high therapeutic index .

Unresolved Challenges :

  • Cytotoxicity of most derivatives limits clinical translation.
  • Synthetic bottlenecks (e.g., low yields) hinder large-scale production .

Data Tables

Table 1: Anti-HCV Activity of Selected Analogues

Compound IC50 (nM) CC50 (nM) Therapeutic Index (CC50/IC50)
This compound 8.6 12.8 1.5
Thiazole-derivative 6.2 62.0 10.0
C9-modified 6.0 10.0 1.7
Icumazole A >20 8.2 <0.4

Table 2: Ion Channel Inhibition Profiles

Compound KcsA IC50 (µM) NaV1.7 IC50 (µM)
This compound 4.0 1.2
Noricumazole B 5.0 N/A
Thiazole-derivative 4.5 N/A

Q & A

Q. What methodologies are employed for the structural elucidation of Noricumazole A?

Structural characterization of this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for assigning molecular connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, in related compounds like Noricumazole B, JJ-coupling constants from NMR (e.g., J1,2=1.5 HzJ_{1,2} = 1.5\ \text{Hz}) and 13C^{13}\text{C} chemical shifts (δ\delta-values) were used to determine glycan configurations . Polarimetry ([α]D_\text{D}) further validates optical activity, as seen in synthetic analogs .

Q. What are the standard synthetic protocols for this compound?

Synthesis typically involves multi-step organic reactions, including glycosylation and macrolactonization. For Noricumazole B, orthogonal protection strategies and solvent systems (e.g., MeOH-THF-H2_2O-Et3_3N) were optimized to achieve high yields. Reaction conditions (e.g., 1.4 μmol concentration, 48-hour stirring) and purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are standard . Researchers should document solvent ratios, catalyst use, and purification steps meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies during this compound synthesis?

Stereochemical challenges arise in glycosylation steps, where anomeric configurations (α/β\alpha/\beta) impact bioactivity. For Noricumazole B, HMBC correlations and JJ-coupling constants (J2,3=3.7 HzJ_{2,3} = 3.7\ \text{Hz}) resolved ambiguities in arabinofuranosyl orientation . Comparative NMR analysis with literature data and computational modeling (e.g., DFT calculations) are recommended to validate configurations. Advanced techniques like NOESY or ROESY may clarify spatial arrangements in ambiguous cases .

Q. How should contradictions in reported biological activities of this compound be analyzed?

Discrepancies in bioactivity data (e.g., IC50_{50} values) require rigorous meta-analysis. Researchers must evaluate experimental variables:

  • Cell lines or assay conditions : Differences in permeability or metabolic activity across models.
  • Compound purity : RP-HPLC and HRMS ensure >95% purity to exclude confounding impurities .
  • Dosage protocols : Normalize data to molar concentrations rather than mass-based metrics . Statistical frameworks (e.g., ANOVA with post-hoc tests) and replication studies are essential to confirm trends .

Q. What novel methodologies could enhance the yield of this compound derivatives?

  • Enzymatic catalysis : Leverage glycosyltransferases for stereoselective glycosylation.
  • Flow chemistry : Improve reaction control and scalability for oxidation-sensitive intermediates.
  • Machine learning : Predict optimal solvent systems or protecting groups using cheminformatics models. These approaches should be benchmarked against traditional methods, with yield, enantiomeric excess (ee), and reaction time as key metrics .

Data Presentation and Reproducibility Guidelines

Table 1: Key Analytical Parameters for Noricumazole Analogs

ParameterNoricumazole B Example Recommended Protocol for this compound
HRMS (ESI)m/z 634.3228 [M+H]+^+Calibrate with internal standards
Optical Rotation ([α]D_\text{D})+14.8 (c 0.1, MeOH)Measure at 20–25°C in triplicate
NMR Solvent SystemCD3_3ODUse deuterated solvents for consistency

Note : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Noricumazole A
Reactant of Route 2
Noricumazole A

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